3-[tert-Butoxy(diethoxy)silyl]propan-1-amine
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Overview
Description
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine is an organosilane compound that features a silicon atom bonded to an amine group and three alkoxy groups. This compound is part of a broader class of organosilanes, which are widely used in various industrial and research applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltriethoxysilane with tert-butyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate silanol, which then undergoes condensation to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The alkoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.
Major Products Formed
The major products formed from these reactions include silane derivatives, nitriles, and various substituted organosilanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilane compounds and as a reagent in organic synthesis.
Biology: The compound is employed in the functionalization of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and as a component in biomedical devices.
Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of 3-[tert-Butoxy(diethoxy)silyl]propan-1-amine involves the interaction of its amine group with various molecular targets. The silicon atom, bonded to alkoxy groups, provides a reactive site for further chemical modifications. The compound can form stable covalent bonds with organic and inorganic substrates, making it useful in surface functionalization and material science applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propan-1-amine
- 3-(Triethoxysilyl)propan-1-amine
- 3-(Diethoxymethylsilyl)propan-1-amine
Uniqueness
3-[tert-Butoxy(diethoxy)silyl]propan-1-amine is unique due to the presence of the tert-butoxy group, which provides steric hindrance and enhances the stability of the compound. This makes it particularly useful in applications where stability and resistance to hydrolysis are critical.
Properties
CAS No. |
92835-24-0 |
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Molecular Formula |
C11H27NO3Si |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
3-[diethoxy-[(2-methylpropan-2-yl)oxy]silyl]propan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-6-13-16(14-7-2,10-8-9-12)15-11(3,4)5/h6-10,12H2,1-5H3 |
InChI Key |
INBNBSYRABSWPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCN)(OCC)OC(C)(C)C |
Origin of Product |
United States |
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